molecular formula C18H16N2O2 B116170 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- CAS No. 145440-89-7

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-

Cat. No.: B116170
CAS No.: 145440-89-7
M. Wt: 292.3 g/mol
InChI Key: XTWPFDJGRQAMNO-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- is a chemical compound that belongs to the isoxazolecarboxamide family This compound is characterized by the presence of an isoxazole ring, a carboxamide group, and phenyl and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the isoxazole intermediate with an amine, such as 2,6-dimethylaniline, under suitable conditions.

    Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often involving the use of phenyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and dimethylphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxyl, amine, and substituted phenyl derivatives.

Scientific Research Applications

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-
  • 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-ethyl-
  • 3-Isoxazolecarboxamide,5-[(acetyloxy)methyl]-N-(2,6-dimethylphenyl)-

Uniqueness

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in scientific research.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-6-8-13(2)17(12)19-18(21)15-11-16(22-20-15)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWPFDJGRQAMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163023
Record name 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145440-89-7
Record name 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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